Methyl 4-amino-2'-chloro-[1,1'-biphenyl]-3-carboxylate
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Overview
Description
Methyl 4-amino-2’-chloro-[1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an amino group, a chloro substituent, and a carboxylate ester group on the biphenyl scaffold. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2’-chloro-[1,1’-biphenyl]-3-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing biphenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2’-chloro-[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The biphenyl scaffold can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to the formation of nitro or hydroxyl derivatives.
Scientific Research Applications
Methyl 4-amino-2’-chloro-[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound is used in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of Methyl 4-amino-2’-chloro-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The amino and chloro groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-2’-bromo-[1,1’-biphenyl]-3-carboxylate
- Methyl 4-amino-2’-fluoro-[1,1’-biphenyl]-3-carboxylate
- Methyl 4-amino-2’-iodo-[1,1’-biphenyl]-3-carboxylate
Uniqueness
Methyl 4-amino-2’-chloro-[1,1’-biphenyl]-3-carboxylate is unique due to the presence of the chloro substituent, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from its bromo, fluoro, and iodo analogs .
Properties
Molecular Formula |
C14H12ClNO2 |
---|---|
Molecular Weight |
261.70 g/mol |
IUPAC Name |
methyl 2-amino-5-(2-chlorophenyl)benzoate |
InChI |
InChI=1S/C14H12ClNO2/c1-18-14(17)11-8-9(6-7-13(11)16)10-4-2-3-5-12(10)15/h2-8H,16H2,1H3 |
InChI Key |
ZGUJYKGZKDTSCB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2Cl)N |
Origin of Product |
United States |
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